molecular formula C5H7FN4 B13121484 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine

5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine

Cat. No.: B13121484
M. Wt: 142.13 g/mol
InChI Key: HKTOJVQFUHYWGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of fluorine and imino groups in its structure enhances its reactivity and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine can be achieved through several methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions. This multicomponent reaction is typically carried out in the presence of a catalyst such as Lewis acids or silica-supported solid acids .

Another method involves the use of microwave irradiation, which can significantly reduce reaction times and improve yields. This method involves irradiating an ethanolic solution of the aldehyde, β-ketoester, and guanidine at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of phase transfer catalysts and biocatalysts can also enhance the efficiency and eco-friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-imino-1-methyl-1,2-dihydropyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit the activity of enzymes involved in critical biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7FN4

Molecular Weight

142.13 g/mol

IUPAC Name

5-fluoro-2-imino-1-methylpyrimidin-4-amine

InChI

InChI=1S/C5H7FN4/c1-10-2-3(6)4(7)9-5(10)8/h2H,1H3,(H3,7,8,9)

InChI Key

HKTOJVQFUHYWGR-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=NC1=N)N)F

Origin of Product

United States

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